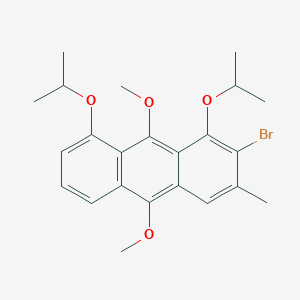
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine, methoxy, methyl, and methylethoxy groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives typically involves multiple steps, including bromination, methylation, and methoxylation. The specific synthetic route for Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- may involve:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Addition of a methyl group at the 3-position using methyl iodide and a base such as potassium carbonate.
Methoxylation: Introduction of methoxy groups at the 9 and 10 positions using methanol and a strong acid like sulfuric acid.
Methylethoxylation: Addition of methylethoxy groups at the 1 and 8 positions using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale chemical reactions under controlled conditions. The process may include:
Batch Reactors: For precise control over reaction conditions and product quality.
Continuous Flow Reactors: For high-throughput production and consistent product yield.
Purification: Techniques such as column chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: Conversion to anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene, 9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Substitution: Anthracene, 2-methoxy-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Scientific Research Applications
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and fluorescence.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of anthracene derivatives often involves their ability to absorb and emit light. The presence of substituents like bromine, methoxy, and methylethoxy groups can influence the electronic properties of the molecule, affecting its photophysical behavior. These compounds can interact with molecular targets such as DNA and proteins, making them useful in biological imaging and photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Anthracene, 9,10-dimethoxy-: Lacks the bromine and methylethoxy groups.
Anthracene, 2-bromo-9,10-dimethoxy-: Lacks the methyl and methylethoxy groups.
Anthracene, 9,10-dimethoxy-3-methyl-: Lacks the bromine and methylethoxy groups.
Uniqueness
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is unique due to the combination of bromine, methoxy, methyl, and methylethoxy groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
Properties
CAS No. |
919114-34-4 |
|---|---|
Molecular Formula |
C23H27BrO4 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-bromo-9,10-dimethoxy-3-methyl-1,8-di(propan-2-yloxy)anthracene |
InChI |
InChI=1S/C23H27BrO4/c1-12(2)27-17-10-8-9-15-18(17)22(26-7)19-16(21(15)25-6)11-14(5)20(24)23(19)28-13(3)4/h8-13H,1-7H3 |
InChI Key |
AVPZTHHFJRXVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=CC=C3)OC(C)C)C(=C2C(=C1Br)OC(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















